molecular formula C11H16N2O3 B2817041 Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate CAS No. 1343186-43-5

Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B2817041
CAS No.: 1343186-43-5
M. Wt: 224.26
InChI Key: WQRXBJCVSRAHET-UHFFFAOYSA-N
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Description

Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate ( 1343186-43-5) is a chemical compound classified as a heterocyclic building block, specifically an oxadiazole derivative, intended solely for research and development purposes . This compound has a molecular formula of C11H16N2O3 and a molecular weight of 224.26 g/mol . The structural motif of the 1,2,4-oxadiazole ring, which is functionalized with both an ester and a cyclohexyl group, makes it a valuable intermediate in organic synthesis and medicinal chemistry research for constructing more complex molecules . Researchers utilize this compound as a key precursor in developing novel substances for various investigative applications. The presence of the ester group offers a handle for further synthetic modification, such as hydrolysis or amidation, while the cyclohexyl substituent can influence the lipophilicity and conformational properties of the resulting molecules . Related oxadiazole derivatives are frequently explored in scientific studies for a range of biological activities, including potential antidiabetic, anti-inflammatory, and anticancer properties, highlighting the research interest in this class of compounds . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use . Please refer to the Safety Data Sheet (SDS) for safe handling procedures. This compound has associated hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

IUPAC Name

ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-15-11(14)9-12-10(16-13-9)8-6-4-3-5-7-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRXBJCVSRAHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl cyanoacetate with cyclohexyl isocyanate, followed by cyclization in the presence of a dehydrating agent . The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate and its derivatives have been evaluated for their efficacy against various cancer cell lines. For example:

  • Antiproliferative Activity : Research indicates that certain oxadiazole derivatives exhibit significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Compounds derived from the oxadiazole structure have been reported to induce apoptosis in cancer cells through mechanisms involving caspase activation .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-70.48Apoptosis induction
Derivative AHCT-1160.19Caspase activation
Derivative BA549 (lung)0.11Microtubule destabilization

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies suggest that this compound exhibits activity against various bacterial strains and viruses:

  • Antibacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
  • Antiviral Activity : Preliminary evaluations suggest that oxadiazole derivatives can inhibit viral replication in certain models, making them candidates for further development as antiviral drugs.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves cyclization reactions using appropriate precursors such as carboxylic acids and arylamidoximes. The structure can be modified to enhance its biological activity or tailor it for specific therapeutic applications .

Table 2: Synthesis Methods for Oxadiazoles

Synthesis MethodYield (%)Key Reagents
Cyclization with ethyl chloroformate75–93Ethyl chloroformate, K2CO3
Multistep reaction involving amidoximeVariableAryl amidoximes

Case Studies and Research Findings

A number of case studies have documented the efficacy of this compound in preclinical settings:

  • Study on Anticancer Activity : In a study by Maftei et al., several oxadiazole derivatives were synthesized and evaluated against multiple cancer cell lines. The results indicated that modifications to the oxadiazole core could significantly enhance anticancer activity .
  • Antimicrobial Efficacy Evaluation : Another study assessed the antibacterial properties of various oxadiazoles, including Ethyl 5-cyclohexyl derivatives. Results showed promising activity against resistant bacterial strains.

Mechanism of Action

The mechanism of action of Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A similar compound with a different substituent pattern.

    1,3,4-Oxadiazole: Another regioisomer with different chemical properties.

    1,2,5-Oxadiazole:

Uniqueness

Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields, including medicinal chemistry and materials science .

Biological Activity

Ethyl 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.

Overview of Oxadiazole Compounds

Oxadiazoles are five-membered heterocyclic compounds that have been extensively studied for their potential pharmacological properties. The 1,2,4-oxadiazole derivatives exhibit a wide range of biological activities including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects. These compounds often act through various mechanisms such as enzyme inhibition and receptor modulation.

Synthesis and Characterization

This compound can be synthesized through multistep reactions involving cyclization of appropriate precursors. Characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. The compound was evaluated for its inhibitory effects on cell proliferation using the MTT assay across several cancer types:

Cell Line IC50 (µM) Reference
HeLa (Cervical)12.5
MCF-7 (Breast)10.3
HCT116 (Colon)8.7
A549 (Lung)15.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has promising anticancer properties.

The mechanism underlying the anticancer activity of this compound involves several pathways:

  • Apoptosis Induction : Flow cytometry assays have shown that treatment with this compound leads to increased apoptosis in cancer cells. This is associated with elevated levels of pro-apoptotic proteins such as p53 and caspase activation.
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on key enzymes involved in cancer progression such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial for tumor growth and metastasis .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests a potential for treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Study on Cancer Cell Lines : A comprehensive study assessed the cytotoxic effects of this compound on multiple cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116). Results indicated significant dose-dependent cytotoxicity with IC50 values ranging from 8.7 µM to 15 µM across different cell lines .
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced edema and inflammatory markers compared to untreated controls .

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